molecular formula C29H18N4 B14190173 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile CAS No. 837425-82-8

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile

Cat. No.: B14190173
CAS No.: 837425-82-8
M. Wt: 422.5 g/mol
InChI Key: QEOPYQLKEVMWEW-UHFFFAOYSA-N
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Description

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile is a complex organic compound with a quinoline core structure substituted with amino, phenyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with malononitrile and aniline derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dicarbonitrile groups can be reduced to primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro-quinoline derivatives.

    Reduction: Amino-quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-diphenylquinoline-3,8-dicarbonitrile
  • 2-Amino-4,5,7-triphenylpyridine-3,8-dicarbonitrile
  • 2-Amino-4,5,7-triphenylisoquinoline-3,8-dicarbonitrile

Uniqueness

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

837425-82-8

Molecular Formula

C29H18N4

Molecular Weight

422.5 g/mol

IUPAC Name

2-amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile

InChI

InChI=1S/C29H18N4/c30-17-24-22(19-10-4-1-5-11-19)16-23(20-12-6-2-7-13-20)27-26(21-14-8-3-9-15-21)25(18-31)29(32)33-28(24)27/h1-16H,(H2,32,33)

InChI Key

QEOPYQLKEVMWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C(C(=NC3=C2C#N)N)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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